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molecular formula C9H7F3N4 B1301447 4-Hydrazino-2-(trifluoromethyl)quinazoline CAS No. 154136-31-9

4-Hydrazino-2-(trifluoromethyl)quinazoline

Cat. No. B1301447
M. Wt: 228.17 g/mol
InChI Key: OBZZCRXGECYMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05284739

Procedure details

4-Chloro-2-trifluoromethylquinazoline (46.4 g, 0.2 mole) was taken up in ethanol (500 ml). Hydrazine hydrate (20 ml, 0.4 mole) was added and the contents refluxed for 2 hours. On cooling, the yellow precipitate was filtered and slurried in water (500 ml) to removed hydrazine hydrochloride. Filtration gave the product as a yellow crystalline solid, 34.5 g (76%).
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1.O.[NH2:17][NH2:18]>C(O)C>[NH:17]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1)[NH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
46.4 g
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the contents refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the yellow precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to removed hydrazine hydrochloride
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=NC2=CC=CC=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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